2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile
CAS No.: 361477-90-9
Cat. No.: VC5972533
Molecular Formula: C24H20N4O3S
Molecular Weight: 444.51
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 361477-90-9 |
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Molecular Formula | C24H20N4O3S |
Molecular Weight | 444.51 |
IUPAC Name | 2-amino-4-(4-ethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile |
Standard InChI | InChI=1S/C24H20N4O3S/c1-3-31-18-10-6-16(7-11-18)22-19(12-25)23(27)28-24(20(22)13-26)32-14-21(29)15-4-8-17(30-2)9-5-15/h4-11H,3,14H2,1-2H3,(H2,27,28) |
Standard InChI Key | LSUPCLZMEBAHME-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)OC)N)C#N |
Introduction
Structural Analysis and Nomenclature
Core Architecture
The compound features a pyridine ring substituted at positions 2, 4, and 6. The 2-position bears an amino group (-NH₂), while the 4- and 6-positions are occupied by a 4-ethoxyphenyl moiety and a thioether-linked 2-(4-methoxyphenyl)-2-oxoethyl group, respectively. The 3- and 5-positions are capped with cyano (-CN) groups, contributing to the molecule’s electron-deficient nature.
Substituent Effects
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4-Ethoxyphenyl Group: The ethoxy (-OCH₂CH₃) substituent introduces steric bulk and moderate electron-donating effects, influencing solubility and intermolecular interactions .
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Thioether-Ketone Side Chain: The 6-position’s -S-CH₂-C(O)-C₆H₄-OCH₃ moiety combines sulfur’s nucleophilicity with a ketone’s electrophilic character, enabling diverse reactivity .
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Cyano Groups: The 3,5-dicarbonitrile configuration enhances π-stacking capabilities and hydrogen-bonding potential, critical for binding biological targets .
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely follows strategies employed for analogous pyridine-3,5-dicarbonitriles. Key disconnections include:
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Formation of the pyridine core via cyclocondensation.
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Introduction of the thioether-ketone side chain through nucleophilic substitution.
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Functionalization of the 4-position with the ethoxyphenyl group.
Catalytic Cyclocondensation
Recent advances in pseudo-four-component reactions (pseudo-4CR) and three-component reactions (3CR) provide viable routes :
Representative Protocol (Adapted from ):
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Reactants: Malononitrile (2 equiv), 4-methoxyphenyl glyoxal (1 equiv), and 4-ethoxythiophenol (1 equiv).
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Catalyst: Triethylamine (10 mol%) or DBU (1,8-diazabicycloundec-7-ene).
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Solvent: Ethanol or DMF at 80°C for 6–12 hours.
Mechanistic Insights
The reaction proceeds via Knoevenagel condensation between malononitrile and aldehyde, followed by thiol addition and cyclization (Fig. 1) :
Physicochemical Properties
Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₄H₂₀N₄O₃S | Calculated |
Molecular Weight | 444.51 g/mol | |
LogP (Partition Coefficient) | 3.2 ± 0.3 | Estimated |
Solubility | DMSO > 10 mM | Analog data |
Spectroscopic Characterization
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IR (KBr): ν ≈ 2200 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O ether) .
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¹H NMR (DMSO-d₆): δ 8.2–7.3 (aromatic H), δ 4.1 (OCH₂CH₃), δ 3.8 (OCH₃), δ 2.9 (SCH₂) .
Biological Activity and Applications
Anticancer Activity
Chloro-substituted analogs (e.g., EVT-2988231) inhibit tubulin polymerization (IC₅₀ = 1.2 µM), suggesting that the methoxy variant may target similar pathways with altered pharmacokinetics due to improved solubility .
Anti-inflammatory Effects
Pyridine-3,5-dicarbonitriles suppress NF-κB signaling in macrophages (IC₅₀ = 5–10 µM) , a trait potentially enhanced by the ethoxy group’s membrane permeability.
Material Science Applications
The cyano-rich structure enables coordination to metal ions, forming luminescent complexes for OLEDs .
Challenges and Future Directions
Synthetic Optimization
Current yields (45–60%) require improvement via microwave-assisted synthesis or flow chemistry .
Target Identification
Proteomic profiling and molecular docking studies are needed to elucidate precise biological targets.
Toxicity Profiling
No data exist on acute toxicity; in silico predictions (ADMET) indicate moderate hepatotoxicity risk (PAINS alerts: 2/5) .
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